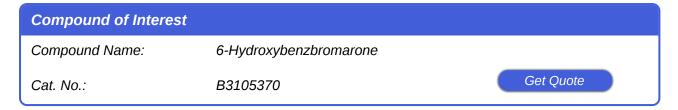


6-Hydroxybenzbromarone: A Technical Guide to its Chemical Structure and Pharmacological Properties

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Hydroxybenzbromarone is the principal active metabolite of the uricosuric agent benzbromarone. Possessing a longer biological half-life and exhibiting greater pharmacological potency than its parent compound, **6-Hydroxybenzbromarone** has garnered significant interest for its multifaceted mechanisms of action. This document provides a comprehensive overview of its chemical structure, physicochemical properties, and key pharmacological activities, including its roles as a potent inhibitor of the EYA3 tyrosine phosphatase, the URAT1 transporter, and xanthine oxidase. Detailed experimental protocols and pathway diagrams are provided to support further research and development.

Chemical Structure and Identification

6-Hydroxybenzbromarone, systematically named (3,5-Dibromo-4-hydroxyphenyl)(2-ethyl-6-hydroxy-3-benzofuranyl)methanone, is a derivative of benzbromarone formed by aromatic hydroxylation.[1] This metabolic conversion is crucial for its enhanced and prolonged therapeutic effects.[2]



Identifier	Value	
IUPAC Name	(3,5-Dibromo-4-hydroxyphenyl)(2-ethyl-6-hydroxybenzofuran-3-yl)methanone	
CAS Number	152831-00-0	
Molecular Formula	C17H12Br2O4	
SMILES	CCc1c(c2ccc(cc2o1)O)C(=O)c3cc(c(c(c3)Br)O) Br	
InChI	InChI=1S/C17H12Br2O4/c1-2-13-15(10-4-3-9(20)7-14(10)23-13)16(21)8-5-11(18)17(22)12(19)6-8/h3-7,20,22H,2H2,1H3	
InChlKey	FEXBXMFVRKZOOZ-UHFFFAOYSA-N	

Physicochemical Properties

The physicochemical properties of **6-Hydroxybenzbromarone** are fundamental to its pharmacokinetic and pharmacodynamic profile. While some experimental data is not readily available in public literature, known and calculated properties are summarized below.

Property	Value	Source/Comment
Molecular Weight	440.08 g/mol	[3][4]
Physical State	Yellow Solid	Appearance of the deuterated analog.[5]
Melting Point	Data not available	The parent compound, benzbromarone, has a melting point of 161-163 °C.[6]
Solubility	Soluble in Methanol	[1]
Essentially insoluble in water	Inferred from the parent compound's low water solubility (11.8 mg L ⁻¹).[6]	
рКа	Data not available	



Pharmacological Properties and Mechanism of Action

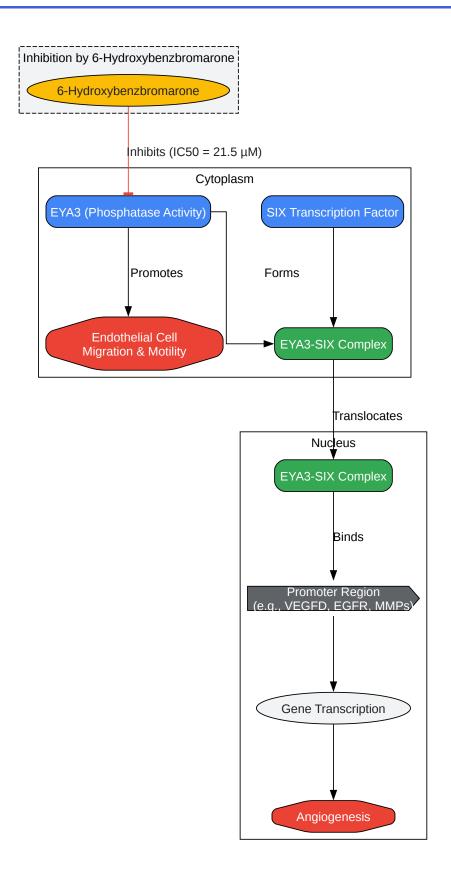
6-Hydroxybenzbromarone exhibits a diverse pharmacological profile, acting on multiple targets to exert its therapeutic effects. Its primary activities include anti-angiogenesis and modulation of uric acid homeostasis.

Anti-Angiogenic Activity via EYA3 Inhibition

A key mechanism of **6-Hydroxybenzbromarone** is the inhibition of the protein tyrosine phosphatase (PTP) activity of the Eyes Absent 3 (EYA3) protein, with an IC₅₀ value of 21.5 μM. [7] EYA proteins are multifunctional, acting as both transcriptional co-activators and phosphatases that play a role in cell migration, a critical process in angiogenesis. By inhibiting the phosphatase activity of EYA3, **6-Hydroxybenzbromarone** demonstrates strong inhibitory effects on endothelial cell migration, tubulogenesis, and angiogenic sprouting.[7]

The EYA3 signaling pathway involves its interaction with SIX transcription factors. The EYA3-SIX complex can translocate to the nucleus to regulate the expression of genes involved in angiogenesis and tumorigenesis, such as Vascular Endothelial Growth Factor D (VEGFD), Epidermal Growth Factor Receptor (EGFR), and various Matrix Metalloproteinases (MMPs).[1]





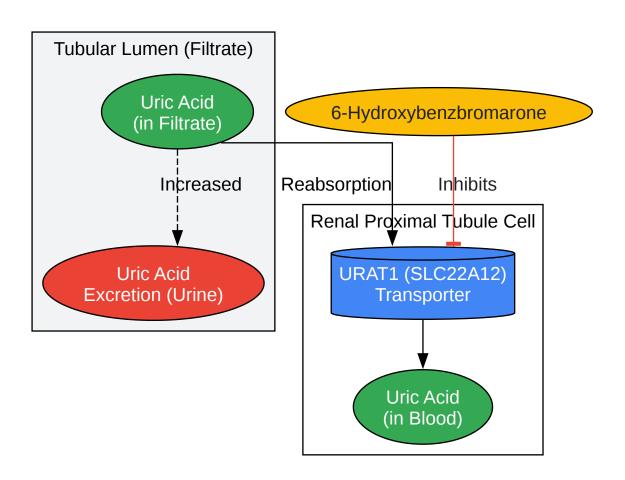
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EYA3 signaling inhibition by **6-Hydroxybenzbromarone**.



Uricosuric Activity via URAT1 Inhibition

6-Hydroxybenzbromarone is a potent uricosuric agent, responsible for the majority of the urate-lowering effect of its parent drug.[2] It functions by inhibiting the urate transporter 1 (URAT1), also known as SLC22A12, which is located in the apical membrane of renal proximal tubule cells. URAT1 is responsible for the reabsorption of uric acid from the filtrate back into the blood. By blocking this transporter, **6-Hydroxybenzbromarone** increases the excretion of uric acid in the urine, thereby lowering serum uric acid levels.



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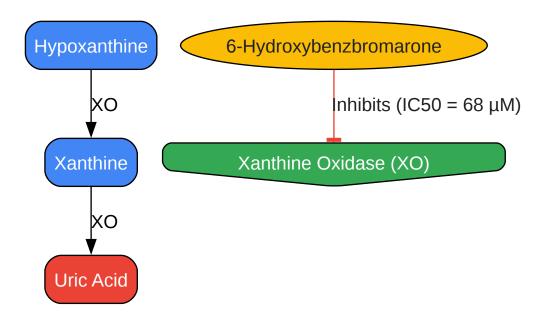
Mechanism of uricosuric action via URAT1 inhibition.

Xanthine Oxidase Inhibition

In addition to its uricosuric and anti-angiogenic effects, **6-Hydroxybenzbromarone** also functions as a non-competitive inhibitor of xanthine oxidase, the key enzyme in the purine degradation pathway that produces uric acid. It has an IC $_{50}$ of 68 μ M for this inhibition. This



dual-action mechanism—reducing uric acid production and increasing its excretion—makes it a compound of significant interest for managing hyperuricemia and gout.



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Inhibition of uric acid synthesis via Xanthine Oxidase.

Quantitative Biological Data Summary

The inhibitory activities of **6-Hydroxybenzbromarone** have been quantified against its primary molecular targets.

Target	Activity	Value
EYA3 Phosphatase	IC50	21.5 μΜ
URAT1 Transporter	IC50	0.20 ± 0.06 μM
Xanthine Oxidase	IC50	68 μM
HUVEC Proliferation	% Reduction	>50% at 7.5 µM (72h)

Experimental Protocols

Detailed methodologies for key assays are provided to facilitate the replication and extension of research on **6-Hydroxybenzbromarone**.



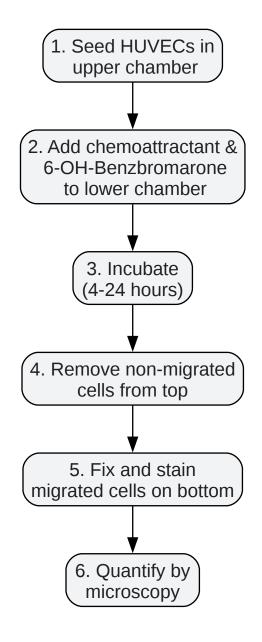
HUVEC Transwell Migration Assay

This assay assesses the effect of **6-Hydroxybenzbromarone** on the chemotactic capability of Human Umbilical Vein Endothelial Cells (HUVECs).

Methodology:

- Cell Culture: Culture HUVECs in endothelial cell growth medium until 70-90% confluent.
- Chamber Preparation: Use 24-well transwell inserts (8 μm pore size). The upper surface of the filter can be coated with Matrigel for invasion studies.
- Seeding: Suspend HUVECs (e.g., 2 x 10^4 cells) in 100-200 μ L of serum-free or low-serum medium and add them to the upper chamber of the insert.
- Treatment: In the lower chamber, add 500-750 μL of medium containing a chemoattractant (e.g., 10-20% FBS) and the desired concentration of 6-Hydroxybenzbromarone or vehicle control.
- Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for a period of 4 to 24 hours.
- Cell Removal: After incubation, carefully remove the non-migratory cells from the upper surface of the membrane using a cotton swab.
- Staining and Quantification: Fix the migrated cells on the lower surface of the membrane
 with 4% paraformaldehyde. Stain the cells with 0.1% crystal violet. Count the number of
 migrated cells in several random fields under a microscope. Express results as a percentage
 of the control.





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Workflow for the HUVEC Transwell Migration Assay.

HUVEC Tube Formation Assay

This assay evaluates the ability of **6-Hydroxybenzbromarone** to inhibit the formation of capillary-like structures by HUVECs in vitro.

Methodology:

• Plate Coating: Thaw a basement membrane matrix (e.g., Matrigel) at 4°C. Coat the wells of a 96-well plate with 50 μ L of the matrix and allow it to polymerize at 37°C for at least 30



minutes.

- Cell Preparation: Harvest HUVECs (passages 2-5 are recommended) and resuspend them in a small volume of complete medium.
- Seeding: Seed the HUVECs (e.g., 2 x 10⁴ cells per well) onto the surface of the gelled matrix.
- Treatment: Add the test compound (6-Hydroxybenzbromarone) at various concentrations to the wells.
- Incubation: Incubate the plate at 37°C with 5% CO₂ for 6 to 24 hours.
- Analysis: Observe the formation of tube-like structures using a phase-contrast microscope.
 Quantify angiogenesis by measuring parameters such as total tube length, number of junctions, and number of loops using imaging software (e.g., ImageJ).[3][4]

Xanthine Oxidase Inhibition Assay

This spectrophotometric assay measures the direct inhibitory effect of **6-Hydroxybenzbromarone** on xanthine oxidase activity.

Methodology:

- Reaction Mixture: In a cuvette or 96-well plate, prepare a reaction mixture consisting of a
 phosphate buffer (e.g., 70 mM, pH 7.5), the test compound (6-Hydroxybenzbromarone
 dissolved in DMSO and diluted in buffer), and a solution of xanthine oxidase (e.g., 0.01
 units/mL).
- Pre-incubation: Pre-incubate the mixture at 25°C for 15 minutes.
- Reaction Initiation: Start the reaction by adding the substrate, a solution of xanthine (e.g., $150 \, \mu M$).
- Measurement: Immediately measure the increase in absorbance at 293 nm or 295 nm, which corresponds to the formation of uric acid. Monitor the absorbance kinetically for several minutes.



Calculation: Calculate the rate of uric acid formation. The percentage of inhibition is determined using the formula: % Inhibition = [1 - (Rate with inhibitor / Rate without inhibitor)]
 x 100. Determine the IC₅₀ value from a dose-response curve.

Conclusion

6-Hydroxybenzbromarone is a pharmacologically active metabolite with a compelling profile for drug development professionals. Its distinct mechanisms of action—inhibiting angiogenesis via EYA3, promoting uric acid excretion via URAT1, and reducing uric acid synthesis via xanthine oxidase—present a unique therapeutic combination. The data and protocols outlined in this guide serve as a foundational resource for further investigation into its potential applications in oncology and the treatment of hyperuricemia.

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- To cite this document: BenchChem. [6-Hydroxybenzbromarone: A Technical Guide to its Chemical Structure and Pharmacological Properties]. BenchChem, [2025]. [Online PDF].



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